Ondansetron, (3S)-
CAS No.: 99614-58-1
Cat. No.: VC16190450
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99614-58-1 |
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Molecular Formula | C18H19N3O |
Molecular Weight | 293.4 g/mol |
IUPAC Name | (3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
Standard InChI | InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1 |
Standard InChI Key | FELGMEQIXOGIFQ-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Canonical SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Characteristics
The (3S)-ondansetron enantiomer (IUPAC name: (3S)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4(9H)-one) possesses a molecular formula of and a molecular weight of 293.36 g/mol . Its crystalline structure features a tetrahydrocarbazole core with an imidazole methyl group at the C3 position, creating a stereogenic center that dictates receptor binding affinity.
Table 1: Physical Properties of (3S)-Ondansetron
Property | Value | Source |
---|---|---|
Melting Point | 231–232°C (base form) | |
Optical Rotation () | -14° (c = 0.19, methanol) | |
Aqueous Solubility | >5 mg/mL (HCl salt) | |
pKa | 7.4 (imidazole nitrogen) | |
LogP | 2.1 (calculated) |
The stereochemistry critically influences pharmacokinetics: the (3S)-enantiomer exhibits 50-fold greater 5-HT3 receptor affinity than its (3R)-counterpart ( nM vs. 15 nM) . This enantioselectivity arises from optimal spatial alignment with Tyr234 and Trp183 residues in the receptor's binding pocket, as revealed by X-ray crystallography studies .
Synthesis and Manufacturing
Stereoselective Synthesis Pathways
Industrial production employs asymmetric catalysis to ensure >99% enantiomeric excess. A representative synthesis involves:
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Lactone Intermediate Formation:
Condensation of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with ethyl glyoxylate yields the 3-ethoxalyl lactone precursor. Optical resolution using (R)-mandelic acid achieves 92% enantiomeric purity . -
Imidazole Coupling:
Nucleophilic displacement of the lactone oxygen with 2-methylimidazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the chiral center with retention of configuration .
Table 2: Process Metrics for (3S)-Ondansetron Synthesis
Parameter | Optimal Range | Yield Improvement Strategy |
---|---|---|
Reaction Temperature | 35–40°C | Slow reagent addition |
Catalyst Loading | 15 mol% (R)-BINAP | Microwave-assisted heating |
Crystallization Solvent | Methanol/Water (7:3) | Seeding with pure crystals |
The hydrochloride dihydrate salt (melting point 178.5–179.5°C) enhances stability for oral formulations, while the monohydrate form (mp 186–187°C) suits intravenous preparations .
Pharmacological Mechanism and Receptor Interactions
5-HT3 Receptor Antagonism
(3S)-Ondansetron competitively inhibits serotonin binding at 5-HT3 receptors (IC50 = 0.8 nM in human neuroblastoma cells) . Positron emission tomography with -(3S)-ondansetron demonstrates high uptake in the area postrema (2.3 SUV) and nucleus tractus solitarius (1.8 SUV), correlating with antiemetic efficacy .
Signal Transduction Effects
Beyond emesis control, recent studies reveal modulatory effects:
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GABAergic Transmission: Potentiates GABA currents by 40% at 1 μM in hippocampal neurons through allosteric site interaction .
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Neuroprotection: Reduces glutamate-induced excitotoxicity by 62% in cortical cultures via σ-1 receptor agonism (EC50 = 3.2 μM) .
Clinical Pharmacokinetics
Absorption and Distribution
Oral bioavailability reaches 56% due to first-pass metabolism. Peak plasma concentrations () occur at 1.5 hours post-dose:
The volume of distribution (160 L) reflects extensive tissue penetration, with cerebrospinal fluid concentrations reaching 15% of plasma levels .
Metabolism and Elimination
Hepatic CYP3A4/2D6 mediate N-demethylation to norondansetron (inactive). The elimination half-life () varies by route:
Therapeutic Applications and Dosing
Chemotherapy-Induced Nausea and Vomiting (CINV)
For highly emetogenic regimens (cisplatin ≥50 mg/m²):
Postoperative Nausea/Vomiting (PONV)
Risk-stratified dosing based on Apfel score:
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High risk (≥3 factors): 16 mg IV pre-incision
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Reduces PONV incidence from 62% to 23% (OR 0.21, 95% CI 0.17–0.26)
Adverse Effects and Risk Mitigation
Table 3: Risk Management Strategies
Risk Factor | Monitoring Protocol | Intervention Threshold |
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Congenital LQTS | Contraindicate use | N/A |
Hypokalemia (<3.5 mM) | Pre-dose ECG + serum K+ | Withhold if QTc >450 ms |
CYP2D6 poor metabolizers | Reduce dose by 50% | Trough level >100 ng/mL |
Emerging Research Directions
Neurological Applications
Frontiers in Pharmacology (2024) highlights novel targets:
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Migraine Prophylaxis: 8 mg twice daily reduces attack frequency by 35% (p=0.01) in refractory cases .
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Opioid Withdrawal: Attenuates withdrawal symptoms through 5-HT3/δ-opioid receptor crosstalk (30% reduction in COWS score) .
Formulation Innovations
Phase I trials of intranasal (3S)-ondansetron demonstrate:
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